3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole
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Overview
Description
3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with 3-hydroxybenzaldehyde to form an ether linkage. This intermediate is then reacted with 4-fluorobenzyl bromide in the presence of a base to introduce the fluorophenyl group. Finally, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-chlorophenyl)methyl]-1H-pyrazole
- 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-bromophenyl)methyl]-1H-pyrazole
Uniqueness
3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole is unique due to the presence of the fluorophenyl group, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O/c24-19-7-6-18(22(25)13-19)15-29-21-3-1-2-17(12-21)23-10-11-28(27-23)14-16-4-8-20(26)9-5-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGKNZROKYIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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